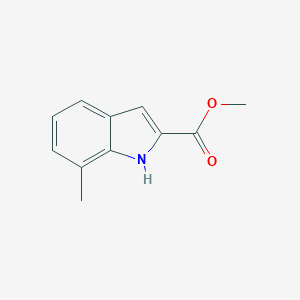

methyl 7-methyl-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDNIVYCPCHSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647388 | |

| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-82-4 | |

| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 7-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 7-methyl-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the most common synthetic routes, providing in-depth experimental protocols and comparative data to assist researchers in the efficient preparation of this indole derivative.

Introduction

The indole scaffold is a privileged structure in a vast array of biologically active compounds and natural products. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of various therapeutic agents. This guide focuses on the practical synthesis of this target molecule, emphasizing reproducible and scalable methods.

Synthetic Strategies

The most prevalent and practical approach to the synthesis of this compound involves a two-step sequence:

-

Fischer Indole Synthesis of the carboxylic acid precursor, 7-methyl-1H-indole-2-carboxylic acid.

-

Esterification of the resulting carboxylic acid to afford the final methyl ester.

Alternative routes, such as the Reissert indole synthesis, are also plausible but are often less direct for this specific substitution pattern.

Core Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of the target compound.

Part 1: Fischer Indole Synthesis of 7-methyl-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] In this case, the reaction proceeds via the acid-catalyzed cyclization of the hydrazone formed from o-tolylhydrazine and pyruvic acid.[3]

Caption: Key steps of the Fischer Indole Synthesis.

Experimental Protocol

A detailed experimental procedure for the Fischer indole synthesis of 7-methyl-1H-indole-2-carboxylic acid is as follows:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve o-tolylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.

-

-

Indolization:

-

A variety of Brønsted or Lewis acids can be used as catalysts, including polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[1] A common approach involves heating the pre-formed hydrazone in a high-boiling solvent with the acid catalyst.

-

Alternatively, the reaction can be performed in a one-pot manner by heating the mixture of o-tolylhydrazine and pyruvic acid directly in the presence of the acid catalyst.

-

The reaction mixture is heated, often to temperatures ranging from 80 to 150 °C, for a period of 1 to 4 hours, with progress monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water to remove residual acid, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material 1 | o-Tolylhydrazine hydrochloride | General Knowledge |

| Starting Material 2 | Pyruvic acid | General Knowledge |

| Catalyst | Polyphosphoric acid or H₂SO₄ | [1] |

| Solvent | Acetic acid or Ethanol | General Knowledge |

| Reaction Temperature | 80-150 °C | General Knowledge |

| Reaction Time | 1-4 hours | General Knowledge |

| Typical Yield | 60-80% | Estimated |

Part 2: Esterification of 7-methyl-1H-indole-2-carboxylic acid

The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation in organic synthesis. Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, is a common and cost-effective method.[4][5]

Experimental Protocol

A detailed experimental procedure for the esterification is as follows:

-

Reaction Setup:

-

Suspend 7-methyl-1H-indole-2-carboxylic acid in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[6]

-

The mixture is then heated to reflux.

-

-

Reaction and Monitoring:

-

The reaction is typically refluxed for several hours (4-24 hours), with the progress monitored by TLC until the starting carboxylic acid is no longer observed.

-

-

Work-up and Purification:

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 7-methyl-1H-indole-2-carboxylic acid | - |

| Reagent | Methanol (in excess) | [6] |

| Catalyst | Concentrated H₂SO₄ (catalytic) | [6] |

| Reaction Temperature | Reflux (approx. 65 °C) | [6] |

| Reaction Time | 4-24 hours | [6] |

| Typical Yield | >90% | Estimated |

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl group on the indole ring (around δ 2.5 ppm), a singlet for the methyl ester (around δ 3.9 ppm), and aromatic protons in the region of δ 7.0-7.8 ppm, along with a broad singlet for the N-H proton (typically > δ 8.0 ppm).

-

¹³C NMR: Characteristic signals would include the ester carbonyl carbon (around δ 162 ppm), carbons of the indole ring system (in the aromatic region), and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂ = 189.21 g/mol ).

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the Fischer indole synthesis of 7-methyl-1H-indole-2-carboxylic acid, followed by a straightforward esterification. The protocols outlined in this guide provide a solid foundation for the successful and efficient synthesis of this important indole derivative for applications in drug discovery and development.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl 7-Methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of methyl 7-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, synthesis, and biological potential, presenting it in a structured format for easy reference and comparison.

Core Physicochemical Properties

Quantitative data for this compound and its close structural analogs are summarized below. Direct experimental data for the target compound is limited; therefore, data for the corresponding ethyl ester and carboxylic acid precursor are provided for comparative purposes.

| Property | This compound | Ethyl 7-Methyl-1H-indole-2-carboxylate | 7-Methyl-1H-indole-2-carboxylic acid |

| CAS Number | 16732-82-4[1][2][3][4][5][6] | Not available | 18474-60-7 |

| Molecular Formula | C₁₁H₁₁NO₂[2][4] | C₁₂H₁₃NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 189.21 g/mol [2][4] | 203.24 g/mol | 175.18 g/mol |

| Melting Point | Not available | 131 °C[1] | 169-175 °C |

| Boiling Point | 339.1 °C at 760 mmHg (Predicted)[1] | Not available | Not available |

| Density | 1.212 g/cm³ (Predicted)[1] | Not available | Not available |

| pKa | 15.27±0.30 (Predicted)[2] | Not available | Not available |

| Solubility | Not available | Soluble in methanol and dichloromethane; Insoluble in water. | Not available |

Spectral Data

Ethyl 7-Methyl-1H-indole-2-carboxylate [1]

-

¹H NMR (DMSO-d₆): δ = 1.34 (t, 3H, J = 7.2 Hz), 2.51 (s, 3H), 4.35 (q, 2H, J = 7.2 Hz), 6.98 (t, 1H, J = 7.2 Hz), 7.04 (dd, 1H, J₁ = 1.2 Hz, J₂ = 7.2 Hz), 7.15 (d, 1H, J = 1.2 Hz), 7.47 (dd, 1H, J₁ = 0.8 Hz, J₂ = 8.0 Hz), 11.65 (bs, 1H).

-

Mass Spectrometry (ESI+): m/z = 204.2 (100) [M+H]⁺.

Synthesis and Experimental Protocols

While a specific protocol for the direct synthesis of this compound was not found, the synthesis of its immediate precursor, 7-methyl-1H-indole-2-carboxylic acid, and the related ethyl ester have been described. The methyl ester can be readily prepared from the carboxylic acid via standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst like sulfuric acid).

Synthesis of 7-Methyl-1H-indole-2-carboxylic acid

A common route to synthesize indole-2-carboxylic acids is through the Reissert indole synthesis.

Experimental Workflow: Reissert Indole Synthesis

Caption: Synthesis of 7-methyl-1H-indole-2-carboxylic acid.

Detailed Protocol for Ethyl 7-Methyl-1H-indole-2-carboxylate Synthesis (adapted from Reissert Synthesis) [1]

-

Preparation of the Hydrogenation System: The H-Cube system is prepared by filling the water tank with milli-Q grade water and switching on the apparatus. The system is pressurized with hydrogen, and a Pd/C cartridge is installed. The tubing is rinsed with methanol.

-

Reaction Setup: 3-(3-Methyl-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (0.41 mmol) is dissolved in a 1:1 mixture of ethyl acetate and ethanol (8.2 mL).

-

Hydrogenation: The solution is subjected to continuous flow hydrogenation under the following conditions: flow rate of 1 mL/min, temperature of 50 °C, and hydrogen pressure of 100 bars, using a 10% Pd/C cartridge.

-

Work-up and Purification: Upon completion, the solvents are removed under reduced pressure. The crude product is then purified by flash chromatography (CH₂Cl₂/Cyclohexane 60:40) to yield ethyl 7-methyl-1H-indole-2-carboxylate as a white solid.

Biological Activity and Therapeutic Potential

The indole-2-carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. While specific studies on this compound are limited, research on related analogs provides insights into its potential therapeutic applications.

Derivatives of indole-2-carboxylic acid have been investigated as:

-

Anti-trypanosomal agents: A series of substituted indole-2-carboxamides were optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]

-

Antiproliferative agents: Indole-2-carboxamide derivatives have shown potent apoptotic antiproliferative activity, acting as dual inhibitors of EGFR and CDK2 in cancer cell lines.[8]

-

HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.

-

Antimicrobial and Antioxidant agents: Various N-substituted indole-2-carboxamides have been synthesized and evaluated for their antimicrobial and antioxidant properties.

The 7-methyl substitution on the indole ring can influence the molecule's lipophilicity and steric profile, which in turn can modulate its binding affinity to biological targets and its pharmacokinetic properties. Further research is needed to elucidate the specific biological activities and signaling pathways associated with this compound.

Logical Relationship: From Scaffold to Potential Drug

Caption: The influence of substitution on the indole scaffold.

References

- 1. CAS#:16732-82-4 | 7-METHYL-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. This compound (16732-82-4) Precursors-Molbase [molbase.com]

- 4. molbase.com [molbase.com]

- 5. 7-methyl-1H-Indole-2-carboxylic acid methyl ester | 16732-82-4 [m.chemicalbook.com]

- 6. 16732-82-4(this compound) | Kuujia.com [kuujia.com]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 7-Methyl-1H-indole-2-carboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of derivatives of 7-methyl-1H-indole-2-carboxylic acid, with a primary focus on a series of 1H-indole-2-carboxamides investigated for their anti-Trypanosoma cruzi activity. While specific data on methyl 7-methyl-1H-indole-2-carboxylate is not extensively available in the reviewed literature, the information presented herein on closely related analogues offers valuable insights into the potential of this chemical scaffold in drug discovery.

Executive Summary

Derivatives of 7-methyl-1H-indole-2-carboxylic acid have emerged as a promising class of compounds with notable biological activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Extensive structure-activity relationship (SAR) studies have been conducted on a series of 1H-indole-2-carboxamides, revealing key structural features that govern their potency and physicochemical properties. The primary mechanism of action for the anti-trypanosomal activity of these compounds has been identified as the inhibition of the parasite's cytochrome P450 enzyme, CYP51. Despite demonstrating in vivo antiparasitic activity, challenges related to drug metabolism and pharmacokinetic (DMPK) properties have hindered their further development. This document summarizes the key findings, quantitative biological data, and detailed experimental protocols from these investigations.

Anti-Trypanosoma cruzi Activity

A significant body of research has focused on the optimization of 1H-indole-2-carboxamides derived from 7-methyl-1H-indole-2-carboxylic acid for the treatment of Chagas disease. A phenotypic screening of a small molecule library identified several indole-containing compounds as active against the intracellular amastigote form of T. cruzi.[1]

Quantitative Biological Data

The following table summarizes the in vitro anti-trypanosomal activity and physicochemical properties of key 7-methyl-1H-indole-2-carboxamide analogues. The potency is expressed as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50).

| Compound ID | Structure | pEC50 | Solubility (µg/mL) | Microsomal Stability (Clint, µL/min/mg) |

| 1 | N-(4-(N-methylsulfamoyl)benzyl)-7-methyl-1H-indole-2-carboxamide | 5.4 | < 1 | 25 |

| 2 | N-((4-(N-methylsulfamoyl)phenyl)methyl)-7-methyl-1H-indole-2-carboxamide | 5.7 | < 1 | 20 |

| 24 | 5-Cyclopropyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | 6.5 | - | - |

| 37 | 5-Ethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | 6.9 | - | - |

| 56 | 5-Methyl-N-((1,1-dioxidothiomorpholino)methyl)-1H-indole-2-carboxamide | 6.5 | - | > 100 |

Data sourced from a study on 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity.[1]

Experimental Protocols

Synthesis of 1H-indole-2-carboxamides

A general procedure for the synthesis of the 1H-indole-2-carboxamide derivatives involves the amide coupling of the corresponding indole-2-carboxylic acid with an appropriate amine.[1]

General Procedure C (Amide Coupling): To a solution of 7-methyl-1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent like HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 3 equivalents) are added. The appropriate amine hydrochloride (1 equivalent) is then added, and the reaction mixture is stirred at room temperature until completion. The crude product is purified by flash column chromatography (FCC) to yield the final compound.[1]

In Vitro Anti-Trypanosoma cruzi Assay

The in vitro potency of the compounds against T. cruzi was determined using a high-content screening (HCS) assay with intracellular amastigotes.[1]

Assay Protocol:

-

Host cells (e.g., U-2 OS) are seeded in 384-well plates and infected with transgenic T. cruzi expressing a fluorescent protein (e.g., mCherry).

-

After a 48-hour incubation period to allow for parasite invasion and differentiation into amastigotes, the compounds are added at various concentrations.

-

The plates are incubated for another 72 hours.

-

The cells are then fixed and stained with a nuclear dye (e.g., Hoechst 33342).

-

Images are acquired using a high-content imaging system.

-

The number of intracellular parasites and host cells are quantified using image analysis software.

-

The pEC50 values are calculated from the dose-response curves.

Metabolic Stability Assay

The metabolic stability of the compounds was assessed using mouse liver microsomes.[1]

Assay Protocol:

-

The test compound (1 µM) is incubated with mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

-

Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

The intrinsic clearance (Clint) is calculated from the rate of disappearance of the compound.

Kinetic Solubility Assay

The kinetic solubility of the compounds was determined in phosphate-buffered saline (PBS) at pH 7.4.[1]

Assay Protocol:

-

A stock solution of the compound in DMSO is diluted into PBS (pH 7.4) to a final concentration of 100 µM.

-

The solution is shaken for 2 hours at room temperature.

-

The solution is then filtered to remove any precipitate.

-

The concentration of the compound in the filtrate is determined by LC-MS/MS analysis against a standard curve.

Mechanism of Action

The anti-trypanosomal activity of this series of indole-2-carboxamides was found to be due to the inhibition of the parasite's sterol 14α-demethylase (CYP51).[2] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway of T. cruzi, and its inhibition leads to the disruption of the parasite's cell membrane integrity.

Structure-Activity Relationship (SAR) and In Vivo Studies

SAR exploration revealed that small, electron-donating groups at the 5-position of the indole core, such as methyl or cyclopropyl, were favorable for potency.[1][2] However, many of the potent analogues suffered from poor solubility and high metabolic instability.[1] Despite medicinal chemistry efforts to improve the DMPK properties, a lead compound with a balanced profile of high potency, good solubility, and metabolic stability could not be identified. Nevertheless, selected compounds were advanced to in vivo efficacy studies in mouse models of Chagas disease, where they demonstrated antiparasitic activity.[1][2]

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of 1H-indole-2-carboxamide derivatives.

Caption: Proposed mechanism of action for the anti-Trypanosoma cruzi activity of indole-2-carboxamides.

Conclusion

While a dedicated study on the biological activity of this compound was not identified, the extensive research on its closely related carboxamide analogues provides a strong foundation for understanding the potential of this chemical scaffold. The 7-methyl-1H-indole-2-carboxamide core has been established as a valid starting point for the design of potent anti-trypanosomal agents. Future work in this area should focus on overcoming the observed DMPK limitations to translate the promising in vitro and in vivo activity into viable therapeutic candidates. The detailed experimental protocols and SAR insights presented in this guide can serve as a valuable resource for researchers in this endeavor.

References

Synthesis of Methyl 7-Methyl-1H-indole-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 7-methyl-1H-indole-2-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry. This document provides a comprehensive overview of established synthetic routes, detailed experimental protocols, and relevant quantitative data.

Introduction

Indole-2-carboxylates are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a methyl group at the 7-position of the indole ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel therapeutic agents. This guide focuses on the practical synthesis of this compound, offering a foundation for further derivatization and drug discovery efforts.

Core Synthetic Strategies

The synthesis of the indole-2-carboxylate scaffold can be achieved through several classical and modern organic chemistry reactions. For the preparation of 7-methyl substituted derivatives, the following methods are most relevant:

-

Fischer Indole Synthesis: This well-established method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative. For the target molecule, this would involve the reaction of (2-methylphenyl)hydrazine with methyl pyruvate.

-

Reissert Indole Synthesis: This approach utilizes the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. To synthesize the 7-methyl analog, 2,3-dimethyl-1-nitrotoluene would be a suitable starting material.[1][2]

-

Hemetsberger-Knittel Synthesis: This thermal decomposition of a 3-aryl-2-azido-propenoic ester provides a direct route to indole-2-carboxylic esters.[3] The synthesis of the target compound would start from 2,3-dimethylbenzaldehyde.

Experimental Protocols

Below are generalized protocols for the most probable synthetic routes, which can be adapted for the specific target molecule.

Fischer Indole Synthesis of 7-Methyl-1H-indole-2-carboxylic Acid

This protocol is a general representation of the Fischer indole synthesis and would require optimization for the specific substrates.

Step 1: Formation of the Hydrazone

-

Dissolve (2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add sodium acetate to neutralize the hydrochloride salt.

-

Add pyruvic acid to the solution and stir at room temperature for 1-2 hours.

-

The resulting phenylhydrazone may precipitate and can be collected by filtration.

Step 2: Indolization

-

Suspend the dried phenylhydrazone in a high-boiling point solvent like acetic acid or a mixture of acetic acid and a mineral acid (e.g., H₂SO₄).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield crude 7-methyl-1H-indole-2-carboxylic acid.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Esterification to this compound

-

Suspend 7-methyl-1H-indole-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise at 0 °C.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a weak base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude methyl ester by column chromatography on silica gel to obtain the final product.

Quantitative Data

Specific quantitative data for this compound is not explicitly available in the provided search results. However, data for the closely related, unsubstituted methyl 1H-indole-2-carboxylate is presented for comparison.

Table 1: Physicochemical and Spectroscopic Data of Methyl 1H-indole-2-carboxylate [6]

| Property | Value |

| Appearance | Colorless needle crystals |

| Melting Point | 149–150 °C |

| Yield | 89% (via transesterification) |

| ¹H-NMR (DMSO-d₆, 600 MHz) δ (ppm) | 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) |

| ¹³C-NMR (DMSO-d₆, 150 MHz) δ (ppm) | 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2 (CH₃) |

| LRMS-ESI⁻ m/z | 173.9 [M-H]⁻ |

Signaling Pathways and Biological Relevance

Derivatives of indole-2-carboxamides have been extensively studied for their biological activities. Notably, they have been identified as allosteric modulators of the cannabinoid CB1 receptor.[7] Furthermore, various substituted indole-2-carboxamides have demonstrated potent antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease.[4][5] The mechanism of action for some of these compounds has been linked to the inhibition of the sterol biosynthesis enzyme CYP51.[5]

While specific signaling pathway data for this compound is not available, its structural similarity to these biologically active compounds suggests its potential as a valuable scaffold for the development of new therapeutic agents targeting these or related pathways. Further derivatization of the carboxylate group to various amides and other functional groups is a common strategy to explore and optimize biological activity.

Visualizations

Synthetic Workflow Diagrams

Caption: Fischer Indole Synthesis Workflow.

Caption: Reissert Indole Synthesis Workflow.

Conclusion

The synthesis of this compound is a feasible objective for medicinal chemists and drug development professionals. While a direct, optimized protocol is not explicitly detailed in the readily available literature, established methods such as the Fischer, Reissert, and Hemetsberger-Knittel syntheses provide robust and adaptable routes to the key 7-methyl-1H-indole-2-carboxylic acid intermediate. Subsequent esterification can then yield the desired methyl ester. The biological significance of related indole-2-carboxamides highlights the potential of this scaffold in the development of novel therapeutics, warranting further investigation into its synthesis and pharmacological properties.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 7-Methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of methyl 7-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indole derivatives.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results |

Note: Specific experimental data for this compound was not available in the provided search results. The tables are structured for the inclusion of such data when obtained. For comparative purposes, spectroscopic data for closely related indole derivatives can be found in various chemical databases and scientific literature.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the Fischer indole synthesis of the corresponding carboxylic acid followed by esterification.

Synthesis of 7-Methyl-1H-indole-2-carboxylic acid

A common method for the synthesis of the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Materials:

-

2-Methylphenylhydrazine

-

Pyruvic acid

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like HCl or H₂SO₄)[1]

-

Ethanol

Procedure:

-

Formation of the Hydrazone: In a round-bottom flask, dissolve 2-methylphenylhydrazine in ethanol. To this solution, add an equimolar amount of pyruvic acid. The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction and form the corresponding phenylhydrazone.

-

Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. The choice of acid catalyst and reaction conditions (temperature and time) is crucial and may require optimization. For example, heating the hydrazone in the presence of polyphosphoric acid is a common practice.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated solid, 7-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Esterification of 7-Methyl-1H-indole-2-carboxylic acid

The carboxylic acid is converted to its methyl ester using standard esterification methods. Fischer esterification is a widely used and straightforward approach.

Materials:

-

7-Methyl-1H-indole-2-carboxylic acid

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride gas)

Procedure:

-

Reaction Setup: Suspend 7-methyl-1H-indole-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Visualizations

To further elucidate the experimental and characterization workflow, the following diagrams are provided.

References

Technical Guide: Synthesis and Reaction Mechanism of Methyl 7-Methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of methyl 7-methyl-1H-indole-2-carboxylate, a key heterocyclic compound. The primary focus is on the Fischer indole synthesis, the most classical and widely applicable method for this transformation. This guide details the reaction mechanism, provides an experimental protocol, summarizes quantitative data, and presents visual diagrams of the core processes.

Introduction: Synthetic Routes to Indole-2-Carboxylates

The indole scaffold is a privileged structure in medicinal chemistry and natural products. Consequently, numerous methods for its synthesis have been developed. For the preparation of indole-2-carboxylates, two classical methods are predominant:

-

Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an α-ketoester (like methyl pyruvate). It is a robust and versatile method for producing substituted indoles.[1][2]

-

Reissert Indole Synthesis : This pathway begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the indole-2-carboxylic acid.[3][4]

While both are effective, the Fischer synthesis is often preferred for its operational simplicity and the ready availability of starting materials. This guide will focus on the Fischer synthesis for preparing this compound.

The Fischer Indole Synthesis: Reaction Mechanism

The synthesis of this compound via the Fischer method proceeds by reacting o-tolylhydrazine (2-methylphenylhydrazine) with methyl pyruvate. The reaction is typically catalyzed by Brønsted or Lewis acids, such as zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or hydrochloric acid.[2][5][6]

The mechanism involves several key steps:

-

Hydrazone Formation : The reaction begins with the condensation of o-tolylhydrazine and methyl pyruvate to form the corresponding hydrazone intermediate.[1]

-

Tautomerization : The hydrazone undergoes an acid-catalyzed tautomerization to its enamine form ('ene-hydrazine').[5][7]

-

[8][8]-Sigmatropic Rearrangement : This is the crucial bond-forming step. The enamine undergoes a[8][8]-sigmatropic rearrangement, similar to a Claisen or Cope rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[7][9]

-

Rearomatization and Cyclization : The resulting di-imine intermediate loses a proton to regain aromaticity. Subsequent intramolecular attack by the amine onto the imine carbon forms a five-membered ring aminal intermediate.[1][7]

-

Ammonia Elimination : Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), followed by a final proton loss to yield the stable, aromatic this compound product.[1][5]

Visualization of the Fischer Indole Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a substituted indole-2-carboxylate via the Fischer method. This protocol is generalized and may require optimization for specific substrates.

Protocol: Synthesis of Ethyl 4-bromo-7-methylindole-2-carboxylate[10]

This patented procedure provides a relevant example for a substituted 7-methylindole-2-carboxylate.

Part 1: Hydrazone Formation

-

To a solution of 5-bromo-2-methylphenylhydrazine hydrochloride in ethanol, add an equimolar amount of ethyl pyruvate.

-

Stir the mixture at room temperature. The condensation product, ethyl pyruvate-5-bromo-2-methylphenylhydrazone, will precipitate as a pale yellow solid.

-

Filter the solid and dry. A yield of 93.1% was reported for this step.[10]

Part 2: Cyclization (Indolization)

-

In a reaction flask under a nitrogen atmosphere, add the collected hydrazone to ethylene glycol as the solvent.

-

Add anhydrous zinc chloride (ZnCl₂) as the catalyst.

-

Heat the reaction mixture to 150-170°C for 2.0-4.5 hours.[10]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude product, ethyl 4-bromo-7-methylindole-2-carboxylate.

Part 3: Purification

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

General Experimental Workflow

The logical flow from starting materials to the final purified product is depicted below.

Quantitative Data Summary

The yield of the Fischer indole synthesis is highly dependent on the substrates and reaction conditions. Electron-donating groups on the arylhydrazine generally favor the reaction, while strong electron-withdrawing groups can hinder it. The choice of acid catalyst is also critical.[5][11]

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| 5-Bromo-2-methylphenylhydrazine + Ethyl Pyruvate | ZnCl₂ / Ethylene Glycol | 150-170°C, 2-4.5h | Ethyl 4-bromo-7-methylindole-2-carboxylate | High (Implied) | [10] |

| Phenylhydrazine + Ethyl Pyruvate | Polyphosphoric Acid (PPA) | - | Ethyl indole-2-carboxylate | Good | [12] |

| o,m-Tolylhydrazine HCl + Isopropyl methyl ketone | Acetic Acid | Room Temp. | Corresponding Methyl Indolenines | High | [5] |

| Phenylhydrazine + Pyruvic Acid | ZnCl₂ | Heat | 2-Indolecarboxylic acid | - | [1] |

Conclusion

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry for the preparation of indole derivatives. For the synthesis of this compound, the reaction between o-tolylhydrazine and methyl pyruvate under acidic catalysis provides a direct and efficient route. Understanding the multi-step mechanism, from hydrazone formation to the final elimination of ammonia, is crucial for optimizing reaction conditions and maximizing yields. The provided protocols and workflow diagrams serve as a valuable guide for researchers undertaking this synthesis in a laboratory setting.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. testbook.com [testbook.com]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert_indole_synthesis [chemeurope.com]

- 5. mdpi.com [mdpi.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Discovery and Development of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as potent inhibitors of various enzymes and receptors, leading to the discovery of promising candidates for the treatment of viral infections, inflammatory diseases, and cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of indole-2-carboxylic acid derivatives, with a focus on their development as HIV-1 integrase inhibitors, cysteinyl leukotriene 1 (CysLT1) receptor antagonists, and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors.

Core Synthetic Methodologies

The synthesis of the indole-2-carboxylic acid core and its derivatives relies on several classical and modern organic chemistry reactions. Key strategies include:

-

Fischer Indole Synthesis: This is one of the most traditional and widely used methods for constructing the indole nucleus.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[2][3] For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are commonly used as the carbonyl component.[1][4] The reaction proceeds through the formation of a phenylhydrazone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[2]

-

Larock Indole Synthesis: A powerful palladium-catalyzed method for the synthesis of substituted indoles, the Larock synthesis involves the reaction of an o-haloaniline with a disubstituted alkyne.[6][7] This reaction offers a high degree of flexibility in introducing substituents onto the indole ring.[6]

-

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base to yield the indole ring.[5] While the classical conditions are harsh, modern modifications have been developed to improve its applicability.[8][9]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is frequently employed to introduce aryl or heteroaryl amines at various positions of the indole ring, particularly for the synthesis of derivatives with substituents on the benzene portion of the indole scaffold.[10][11]

Therapeutic Applications and Lead Compounds

HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral therapy.[1][12] Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[5][12][13] The core scaffold, particularly the carboxylic acid at the C2 position, chelates with the two essential Mg2+ ions in the active site of the integrase, which is a key interaction for inhibition.[5][13]

Structural optimizations have focused on introducing various substituents at the C3 and C6 positions of the indole ring to enhance the inhibitory activity.[13] For instance, the introduction of a long branch on C3 improves the interaction with a hydrophobic cavity near the active site.[12][13]

Table 1: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | C3-Substituent | C6-Substituent | IC50 (µM) | Reference |

| 1 | H | H | 32.37 | [6] |

| 3 | H | H | Not specified, parent compound for optimization | [12][13] |

| 17a (from optimization of 1) | H | Halogenated benzene ring | 3.11 | [5][6] |

| 17b | Long-chain p-trifluorophenyl | Halogenated benzene | Not specified, one of the best | [13] |

| 20a | Long branch | Halogenated benzene | 0.13 | [12][13] |

| 20b | Long branch | Halogenated benzene | Not specified, one of the best | [13] |

CysLT1 Receptor Antagonists

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in allergic diseases such as asthma.[14] They exert their effects through binding to CysLT receptors, with the CysLT1 receptor being a key target for therapeutic intervention.[14][15] A high-throughput screening campaign identified an indole derivative with micromolar CysLT1 antagonist activity.[14] Further optimization of this lead compound, focusing on the indole-2-carboxylic acid moiety, led to the discovery of highly potent and selective CysLT1 antagonists.[14] The structure-activity relationship studies revealed that the indole ring, the carboxylic acid function, and a hydrophobic group are essential pharmacophores for this activity.[14]

Table 2: Antagonistic Activity of Indole-2-carboxylic Acid Derivatives against CysLT Receptors

| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |

| 1 | 0.66 ± 0.19 | > 10 | [14] |

| 17k | 0.0059 ± 0.0011 | 15 ± 4 | [14] |

IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[16][17] Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[17][18] Therefore, dual inhibition of IDO1 and TDO is a promising strategy for cancer immunotherapy.[16] Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[16]

Table 3: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against IDO1 and TDO

| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |

| 9o-1 | 1.17 | 1.55 | [16] |

| 9p-O | Double-digit nanomolar | Double-digit nanomolar | [16] |

Signaling Pathways and Mechanisms of Action

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid-based INSTIs function by binding to the active site of HIV-1 integrase and chelating the two catalytic Mg2+ ions.[5][13] This prevents the binding of the host DNA and blocks the strand transfer step, which is essential for the integration of the viral DNA into the host genome.[1][14]

References

- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 8. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors | Semantic Scholar [semanticscholar.org]

- 13. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]

- 14. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Methyl 7-Methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-methyl-1H-indole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. This technical guide provides a comprehensive structural analysis of this compound, leveraging data from analogous structures to predict its spectroscopic and conformational properties. The document details probable synthesis, purification, and analytical methodologies, and presents key structural data in a tabulated format for clarity. Logical workflows for its synthesis and characterization are visualized to aid in research and development efforts.

Introduction

The indole ring system is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. This compound, a derivative of this core structure, holds potential as a building block for more complex therapeutic agents. A thorough understanding of its structural characteristics is paramount for its effective utilization in research and development. This guide synthesizes available information on closely related compounds to provide a detailed structural and analytical profile.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 16732-82-4 |

| Appearance | Expected to be a crystalline solid |

Structural Elucidation

The structural features of this compound can be inferred from the analysis of its parent compounds, methyl 1H-indole-2-carboxylate and 7-methyl-1H-indole-2-carboxylic acid, as well as from crystallographic data of similar indole esters. The indole core is an aromatic, planar bicyclic system. The methyl group at the 7-position and the methyl carboxylate group at the 2-position are the key substituents influencing its electronic and steric properties.

Crystallographic Analysis

Direct single-crystal X-ray diffraction data for this compound is not currently published. However, analysis of related structures, such as methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, reveals that the indole unit is essentially planar[1]. It is expected that the indole ring of this compound will also adopt a planar conformation. The ester group at the 2-position may exhibit some torsional flexibility relative to the indole ring.

Spectroscopic Analysis

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are tabulated below. These predictions are based on the known spectra of 7-methyl-1H-indole-2-carboxylic acid and methyl 1H-indole-2-carboxylate[2][3][4].

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 9.0 | br s | 1H | N-H (Indole) |

| ~7.5 - 7.3 | d | 1H | Ar-H |

| ~7.1 - 6.9 | m | 2H | Ar-H |

| ~7.0 | s | 1H | C3-H (Indole) |

| ~3.9 | s | 3H | O-CH₃ (Ester) |

| ~2.5 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Ester) |

| ~137 | C7a (Indole) |

| ~129 | C2 (Indole) |

| ~127 | C3a (Indole) |

| ~125 | C6 (Indole) |

| ~122 | C4 (Indole) |

| ~120 | C5 (Indole) |

| ~118 | C7 (Indole) |

| ~105 | C3 (Indole) |

| ~52 | O-CH₃ (Ester) |

| ~16 | Ar-CH₃ |

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Sharp | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1720 - 1700 | Strong | C=O Stretch (Ester) |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1250 - 1200 | Strong | C-O Stretch (Ester) |

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 189. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 158, and the loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 130.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Fragment |

| 189 | [M]⁺ |

| 158 | [M - OCH₃]⁺ |

| 130 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis

A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis followed by esterification, or direct esterification of commercially available 7-methyl-1H-indole-2-carboxylic acid.

Protocol: Esterification of 7-Methyl-1H-indole-2-carboxylic Acid

-

Reaction Setup: To a solution of 7-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.) at 0 °C.

-

Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Data collection would be performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

Visualized Workflows

Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Structural Elucidation Workflow

Caption: The logical workflow for the complete structural elucidation of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. By leveraging data from closely related analogs, we have outlined the expected spectroscopic and structural properties of this compound. The provided experimental protocols and visualized workflows offer a practical framework for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the incorporation of this promising indole derivative into their research programs. Future experimental validation of the data presented herein is encouraged to further solidify our understanding of this molecule's chemical nature.

References

Methodological & Application

Applications of Methyl 7-Methyl-1H-indole-2-carboxylate in Medicinal Chemistry: A Precursor to Bioactive Carboxamides

Introduction

Methyl 7-methyl-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of biologically active indole-2-carboxamides. The indole scaffold itself is a privileged structure in drug discovery, and strategic methylation at the 7-position can influence the physicochemical properties and biological activity of the final compounds, such as metabolic stability and target binding affinity. This document outlines the application of this compound as a precursor, with a focus on its use in the development of agents targeting neglected tropical diseases.

Application in the Development of Anti-Trypanosoma cruzi Agents

Research into novel treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has led to the exploration of indole-based compounds. Derivatives of 7-methyl-1H-indole-2-carboxylic acid, obtained from the hydrolysis of this compound, have been investigated as potent anti-trypanosomal agents. These compounds are typically synthesized by coupling the carboxylic acid with various amines to generate a library of indole-2-carboxamides.

Quantitative Biological Data

The following table summarizes the in vitro activity and physicochemical properties of a key compound synthesized from 7-methyl-1H-indole-2-carboxylic acid.

| Compound ID | Structure | T. cruzi pEC50 | Vero Cytotoxicity pEC50 | Kinetic Solubility (μg/mL) | Mouse Liver Microsome Clint (μL/min/mg) |

| 1 | 7-Methyl-N-(4-(methylsulfonamidomethyl)benzyl)-1H-indole-2-carboxamide | 5.7 | < 4.6 | 17 | 20 |

Experimental Protocols

General Synthesis of 7-Methyl-1H-indole-2-carboxamides

The primary application of this compound is as a starting material for the synthesis of the corresponding carboxylic acid, which is then used in amide coupling reactions.

Step 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the carboxylic acid.

-

Reagents: this compound, Lithium hydroxide (LiOH), Ethanol, Water.

-

Procedure:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an aqueous solution of lithium hydroxide to the mixture.

-

Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to yield 7-methyl-1H-indole-2-carboxylic acid.

-

Step 2: Amide Coupling to Synthesize 7-Methyl-1H-indole-2-carboxamides

This protocol details the formation of the amide bond between 7-methyl-1H-indole-2-carboxylic acid and a selected amine.

-

Reagents: 7-methyl-1H-indole-2-carboxylic acid, desired amine hydrochloride (e.g., N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride), a coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

-

Procedure:

-

Dissolve 7-methyl-1H-indole-2-carboxylic acid in the chosen solvent.

-

Add the amine hydrochloride, coupling agent, and base to the solution.

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete.

-

Purify the crude product using an appropriate method, such as flash column chromatography (FCC), to obtain the final indole-2-carboxamide.[1][2]

-

In Vitro Assay for Anti-Trypanosoma cruzi Activity

This protocol outlines the cell-based high-content screening (HCS) assay used to determine the potency of the synthesized compounds against the intracellular amastigote form of T. cruzi.[1][2]

-

Cell Lines: Vero cells (host cells) and T. cruzi (e.g., X10/7 A1 strain).

-

Procedure:

-

Seed Vero cells in a multi-well plate and allow them to adhere.

-

Infect the Vero cells with T. cruzi trypomastigotes.

-

After an incubation period to allow for parasite invasion and transformation into amastigotes, add serial dilutions of the test compounds.

-

Incubate the plates for a further period to allow for parasite proliferation.

-

Fix and stain the cells with appropriate dyes to visualize host cell nuclei and parasite DNA.

-

Acquire images using a high-content imaging system.

-

Quantify the number of intracellular amastigotes per host cell to determine the compound's inhibitory effect and calculate the pEC50 value.[1][2]

-

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from this compound to the final bioactive indole-2-carboxamides.

Caption: Synthetic pathway to bioactive 7-methyl-1H-indole-2-carboxamides.

Hit-to-Lead Optimization Logic

The following diagram illustrates the logical workflow of a hit-to-lead campaign involving indole-2-carboxamides.

Caption: Logic diagram for a hit-to-lead optimization campaign.

References

Methyl 7-methyl-1H-indole-2-carboxylate: A Versatile Synthetic Intermediate for Drug Discovery

Application Note

Methyl 7-methyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family. While not extensively documented as a standalone research tool with direct biological activity, it serves as a crucial synthetic intermediate in the development of more complex molecules with significant therapeutic potential. Its primary application is as a building block in the synthesis of a variety of indole-2-carboxamide derivatives that have demonstrated a range of biological activities, including anti-parasitic, anti-cancer, and enzyme-inhibiting properties.

This document provides an overview of the application of this compound as a research tool, focusing on its role in the synthesis of biologically active compounds. Detailed protocols for its synthesis and subsequent conversion to bioactive amides are provided, along with a summary of the activities of these derivatives.

Synthetic Applications

This compound is typically used in its carboxylic acid form (7-methyl-1H-indole-2-carboxylic acid) for the synthesis of amide derivatives. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of indole-2-carboxamides. This structure-activity relationship (SAR) exploration is a cornerstone of modern drug discovery.

General Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of bioactive compounds involves two key steps: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling.

Biological Activities of Resulting Derivatives

The indole-2-carboxamide scaffold derived from this compound has been incorporated into molecules targeting a variety of diseases. The table below summarizes the biological activities of some of these derivatives.

| Derivative Class | Target/Activity | Example IC50/EC50 | Reference |

| Indole-2-carboxamides | Anti-Trypanosoma cruzi | pEC50 ~ 5.8 | [1][2] |

| Indole-2-carboxamides | Antitubercular | MIC = 2.80 µM | [3] |

| Indole-2-carboxamides | EGFR/CDK2 Inhibition (Anticancer) | GI50 = 1.35 µM | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of 7-methyl-1H-indole-2-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add an excess of lithium hydroxide to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-methyl-1H-indole-2-carboxylic acid.

Protocol 2: Synthesis of an Indole-2-carboxamide Derivative

This protocol provides a general method for the amide coupling of 7-methyl-1H-indole-2-carboxylic acid with a primary amine.

Materials:

-

7-methyl-1H-indole-2-carboxylic acid

-

Desired primary amine (R-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-methyl-1H-indole-2-carboxylic acid in DMF.

-

Add the primary amine, HATU (or EDC), and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired indole-2-carboxamide.

Potential Signaling Pathway Modulation by Derivatives

While this compound itself is not known to directly modulate signaling pathways, its derivatives have been shown to act as inhibitors of key enzymes involved in cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Disclaimer: The information provided is for research purposes only. The synthesis and handling of these chemicals should be performed by trained professionals in a laboratory setting with appropriate safety precautions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 7-Methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of methyl 7-methyl-1H-indole-2-carboxylate, a functionalized indole derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs to provide detailed experimental protocols, characterization data, and potential applications.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of its physicochemical properties and biological activity. This compound, with a methyl group at the 7-position and a methyl ester at the 2-position, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Applications in Drug Discovery

Derivatives of indole-2-carboxylic acid have shown a wide range of biological activities. Based on the activities of structurally similar compounds, this compound could serve as a key intermediate for the development of novel therapeutic agents in the following areas:

-

Anticancer Agents: Various indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against several cancer cell lines.[1] The core structure of this compound can be readily converted to a variety of amides to explore new anticancer leads.

-

Neurological Disorders: Substituted indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, suggesting their potential in treating neurological disorders.[2][3]

-

Infectious Diseases: Indole-based compounds have been investigated for their activity against various pathogens. For instance, indole-2-carboxamides have shown promising results against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5] The indole nucleus is also a key component in compounds with antibacterial and antiviral properties.[6]

Experimental Protocols

Step 1: Synthesis of 7-Methyl-1H-indole-2-carboxylic acid

This step utilizes the Fischer indole synthesis, a classic method for preparing indoles from a substituted phenylhydrazine and an α-ketoacid.

Materials:

-

(2-Methylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium acetate

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve (2-methylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

-

Add a solution of sodium acetate (1 equivalent) in water to neutralize the hydrochloride and free the hydrazine base.

-

To this mixture, add pyruvic acid (1.1 equivalents) dropwise while stirring.

-

After the addition is complete, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-methyl-1H-indole-2-carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This step involves the acid-catalyzed esterification of the carboxylic acid synthesized in Step 1.[7][8]

Materials:

-

7-Methyl-1H-indole-2-carboxylic acid

-

Anhydrous methanol

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend 7-methyl-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane |

Table 2: Spectroscopic Data (Predicted based on Methyl 1H-indole-2-carboxylate[9][10])

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| ~8.8 (br s, 1H, NH) | ~162.0 (C=O) |

| ~7.5 (d, 1H, H-4) | ~137.0 (C-7a) |

| ~7.2 (d, 1H, H-6) | ~129.0 (C-2) |

| ~7.1 (s, 1H, H-3) | ~127.0 (C-3a) |

| ~7.0 (t, 1H, H-5) | ~125.0 (C-7) |

| ~3.9 (s, 3H, OCH₃) | ~123.0 (C-5) |

| ~2.5 (s, 3H, Ar-CH₃) | ~121.0 (C-6) |

| ~120.0 (C-4) | |

| ~105.0 (C-3) | |

| ~52.0 (OCH₃) | |

| ~16.0 (Ar-CH₃) |

Note: The predicted chemical shifts are estimations and may vary from experimental values. The presence of the methyl group at the 7-position is expected to cause slight shifts in the signals of the aromatic protons compared to the unsubstituted analog.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]